
3-Bromo-7-fluorophthalide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-7-fluorophthalide is a chemical compound with the molecular formula C8H4BrFO2 and a molecular weight of 231.02 g/mol It is a derivative of phthalide, characterized by the presence of bromine and fluorine atoms at the 3 and 7 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-fluorophthalide typically involves the bromination and fluorination of phthalide derivatives. One common method includes the bromination of 7-fluorophthalide using bromonium ion intermediates under acidic conditions at elevated temperatures . This method is considered environmentally friendly and efficient.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and controlled reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-7-fluorophthalide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phthalides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
3-Bromo-7-fluorophthalide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-7-fluorophthalide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms .
Comparación Con Compuestos Similares
3-Bromo-7-nitroindazole: Another brominated compound with different functional groups and biological activities.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: A compound with similar bromine and fluorine substitutions but different structural and functional properties.
Uniqueness: 3-Bromo-7-fluorophthalide is unique due to its specific substitution pattern on the phthalide ring, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
3-bromo-7-fluoro-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO2/c9-7-4-2-1-3-5(10)6(4)8(11)12-7/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYYICYHWPBHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)OC2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
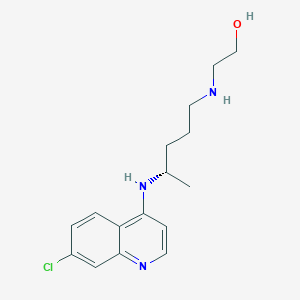
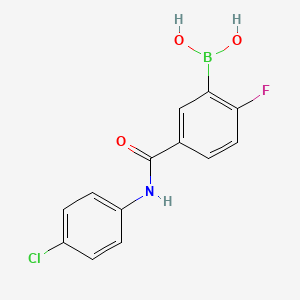
![3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester](/img/structure/B12837329.png)
![(1S,5R)-8-Benzyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B12837337.png)


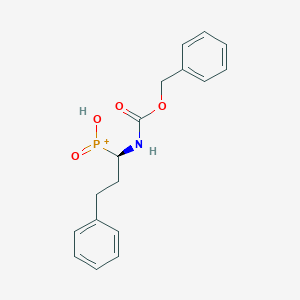
![2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one](/img/structure/B12837384.png)
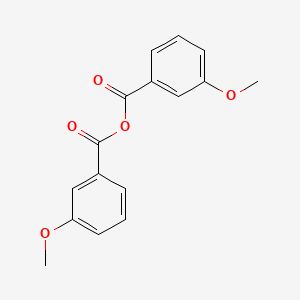
![1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12837389.png)
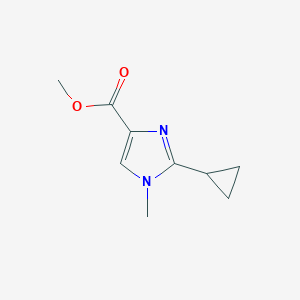
![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B12837393.png)
![3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B12837396.png)
![(1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12837403.png)
